![molecular formula C23H21N3O4S B11598342 (5Z)-5-[4-(allyloxy)-3-methoxybenzylidene]-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 606959-10-8](/img/structure/B11598342.png)
(5Z)-5-[4-(allyloxy)-3-methoxybenzylidene]-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5Z)-5-[4-(allyloxy)-3-methoxybenzylidene]-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolo[3,2-b][1,2,4]triazole core, substituted with allyloxy, methoxy, and ethoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[4-(allyloxy)-3-methoxybenzylidene]-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-(allyloxy)-3-methoxybenzaldehyde with 2-(4-ethoxyphenyl)thiazolo[3,2-b][1,2,4]triazole under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[4-(allyloxy)-3-methoxybenzylidene]-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.
Reduction: The benzylidene moiety can be reduced to form a saturated derivative.
Substitution: The methoxy and ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in an appropriate solvent can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyloxy group can yield an epoxide, while reduction of the benzylidene moiety can produce a saturated derivative.
Scientific Research Applications
(5Z)-5-[4-(allyloxy)-3-methoxybenzylidene]-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.
Industry: It can be utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (5Z)-5-[4-(allyloxy)-3-methoxybenzylidene]-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Phloroglucinol: An organic compound with a similar benzene triol structure.
Hydroxyquinol: Another isomeric benzenetriol with different hydroxyl group positions.
Pyrogallol: A benzenetriol isomer used in pharmaceuticals and explosives.
Uniqueness
(5Z)-5-[4-(allyloxy)-3-methoxybenzylidene]-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is unique due to its specific substitution pattern and the presence of the thiazolo[3,2-b][1,2,4]triazole core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
(5Z)-5-[4-(allyloxy)-3-methoxybenzylidene]-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a novel compound belonging to the thiazolo[3,2-b][1,2,4]triazole class. This compound has garnered attention due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C20H22N4O3S
- Molecular Weight : 398.48 g/mol
The biological activity of this compound is attributed to its ability to interact with various molecular targets. It is hypothesized that the thiazolo-triazole core structure plays a critical role in its pharmacological effects by:
- Inhibiting Key Enzymes : The compound may inhibit enzymes involved in cancer cell proliferation and inflammation.
- Inducing Apoptosis : Through modulation of signaling pathways such as the PI3K/Akt pathway, it may promote apoptosis in cancer cells.
- Antioxidant Activity : The presence of methoxy and allyloxy groups may enhance its antioxidant capacity, reducing oxidative stress in cells.
Anticancer Activity
Recent studies have demonstrated that thiazolo-triazole derivatives exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies on various cancer cell lines (e.g., MCF-7 for breast cancer) showed that this compound inhibits cell proliferation with an IC50 value indicating effective cytotoxicity.
- Mechanistic Insights : Flow cytometry analysis revealed that the compound induces apoptosis without affecting normal cells, highlighting its selective toxicity towards cancerous cells.
Antimicrobial Properties
Thiazolo-triazole derivatives have been noted for their antimicrobial activities:
- Bacterial Inhibition : The compound has shown effectiveness against various bacterial strains. Minimum inhibitory concentration (MIC) assays indicate potent antibacterial effects comparable to standard antibiotics.
- Fungal Activity : Preliminary tests suggest antifungal activity against common pathogens.
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has also been explored:
- Cytokine Modulation : Studies indicate that it reduces the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in stimulated macrophages.
- In Vivo Models : Animal models of inflammation have demonstrated a decrease in edema and inflammatory markers upon treatment with this compound.
Case Studies and Research Findings
Several research articles have documented the synthesis and biological evaluation of similar compounds within the thiazolo-triazole class:
- El-Kashef et al. (2020) synthesized thiazolidinone derivatives with anticancer activity against breast cancer cells. Their findings support the potential of structural modifications in enhancing biological efficacy .
- Recent Reviews highlight the broad spectrum of biological activities associated with thiazolidinones and triazoles, emphasizing their role in drug discovery .
Properties
CAS No. |
606959-10-8 |
---|---|
Molecular Formula |
C23H21N3O4S |
Molecular Weight |
435.5 g/mol |
IUPAC Name |
(5Z)-2-(4-ethoxyphenyl)-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C23H21N3O4S/c1-4-12-30-18-11-6-15(13-19(18)28-3)14-20-22(27)26-23(31-20)24-21(25-26)16-7-9-17(10-8-16)29-5-2/h4,6-11,13-14H,1,5,12H2,2-3H3/b20-14- |
InChI Key |
UUKQXQKQWIPIJC-ZHZULCJRSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC(=C(C=C4)OCC=C)OC)/SC3=N2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC(=C(C=C4)OCC=C)OC)SC3=N2 |
Origin of Product |
United States |
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